molecular formula C21H28N2O5 B5222818 ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate

ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate

Número de catálogo B5222818
Peso molecular: 388.5 g/mol
Clave InChI: KFMDHVMNSNWZFS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate, also known as CR845, is a novel kappa opioid receptor agonist that has been developed for the treatment of acute and chronic pain. This compound has shown promising results in preclinical and clinical studies, and it has the potential to be a safer and more effective alternative to traditional opioid analgesics.

Mecanismo De Acción

Ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate is a selective kappa opioid receptor agonist, which means that it activates the kappa opioid receptor in the brain and spinal cord. Activation of this receptor produces analgesic effects by inhibiting the release of neurotransmitters that transmit pain signals. In addition, ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate has been shown to produce analgesic effects in animal models of acute and chronic pain, including models of inflammatory pain, neuropathic pain, and cancer pain. In addition, the compound has been shown to reduce itching in animal models of pruritus. ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate has also been shown to have anti-inflammatory effects in vitro and in vivo, suggesting that it may have potential therapeutic applications beyond pain management.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate as a research tool is its selectivity for the kappa opioid receptor, which allows for more precise investigation of the role of this receptor in pain and other physiological processes. In addition, ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate has shown a favorable safety profile in clinical trials, with few reported adverse effects. However, one limitation of ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate is its relatively short half-life, which may limit its usefulness in certain experimental settings.

Direcciones Futuras

There are several potential future directions for research on ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate. One area of interest is the development of novel formulations or delivery methods that could extend the compound's half-life and improve its efficacy. Another potential direction is the investigation of ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate's effects on other physiological processes beyond pain and inflammation, such as mood and addiction. Finally, further research is needed to fully understand the safety and efficacy of ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate in different patient populations and clinical settings.

Métodos De Síntesis

The synthesis of ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate involves several steps, including the coupling of beta-alanine with 4-hydroxybenzoic acid, the protection of the resulting carboxylic acid with an ethyl ester group, and the coupling of the protected intermediate with 1-(cyclopropylcarbonyl)-4-piperidinol. The final product is obtained by deprotection of the ethyl ester group with acid.

Aplicaciones Científicas De Investigación

Ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate has been extensively studied in preclinical and clinical settings for its potential use as an analgesic. The compound has been shown to be effective in reducing pain in animal models of acute and chronic pain, as well as in human clinical trials. In addition, ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate has been investigated for its potential use in the treatment of pruritus (itching), a common side effect of opioid analgesics.

Propiedades

IUPAC Name

ethyl 3-[[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5/c1-2-27-19(24)9-12-22-20(25)15-5-7-17(8-6-15)28-18-10-13-23(14-11-18)21(26)16-3-4-16/h5-8,16,18H,2-4,9-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMDHVMNSNWZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)C1=CC=C(C=C1)OC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.